molecular formula C2H8N2O3 B1618946 Ethylammonium CAS No. 22113-86-6

Ethylammonium

Cat. No.: B1618946
CAS No.: 22113-86-6
M. Wt: 108.1 g/mol
InChI Key: NWMKOQWBSZQAMG-UHFFFAOYSA-N
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Description

Ethylammonium is an organic cation with the chemical formula CH₃CH₂NH₃⁺. It is commonly found in various salts, such as this compound nitrate and this compound bromide. This compound is of significant interest in the field of materials science, particularly in the development of perovskite solar cells, due to its ability to enhance the stability and efficiency of these materials .

Mechanism of Action

Target of Action

Ethanamine, also known as ethylamine , is an organic compound that acts as a nucleophilic base . It interacts with nitric acid, forming a compound that has a significant role in various chemical reactions .

Mode of Action

The interaction between ethanamine and nitric acid is a key process in the formation of various compounds. Nitric acid reacts with aliphatic amines, such as ethanamine, in a way that provides a useful test for distinguishing primary, secondary, and tertiary amines . The reactions of nitric acid with 1°- and 2°- aliphatic amines may be explained by considering their behavior with the nitrosonium cation, NO (+), an electrophilic species present in acidic nitric acid solutions .

Biochemical Pathways

The reaction between ethanamine and nitric acid is part of a broader set of biochemical pathways. For instance, the reaction of primary amines with nitrous acid is a qualitative reaction to primary amines, sign: gas evolution N2 . This reaction proceeds in two stages: sodium nitrite with hydrochloric acid gives nitrous acid, which reacts with the amine .

Pharmacokinetics

It’s known that ethanamine is widely distributed in biological tissue and is a component of lecithin . It’s used as a surfactant, fluorimetric reagent, and to remove CO2 and H2S from natural gas and other gases .

Result of Action

The molecular and cellular effects of the action of ethanamine; nitric acid are complex and depend on the specific context of the reaction. For instance, in the reaction of amines with nitrous acid, the distinct behavior of 1º, 2º & 3º-aliphatic amines is an instructive challenge to our understanding of their chemistry .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of ethanamine; nitric acid. For example, acidic substances, such as nitric acid, deposit onto ecosystems as gaseous or particulate matter by dry deposition and/or as acidic precipitation by wet deposition process . This deposition can cause damage to plant physiology and disturb biogeochemical nutrient cycles, including acidification of soil and stream/lake water .

Safety and Hazards

Ethanamine can cause skin irritation and serious eye irritation . It may cause respiratory irritation and is harmful if swallowed, in contact with skin, or if inhaled . Nitric acid is extremely destructive to mucous membranes and upper respiratory tract tissues . It causes severe skin and eye burns, and may cause blindness and permanent eye damage . Inhalation may cause spasms, inflammation, and edema of the bronchi or larynx .

Future Directions

The reaction between the hydrochloric acid and the nitrite ions produces the nitrous acid . Because nitrous acid is a weak acid, the position of equilibrium lies well to the right . Phenylamine reacts with nitrous acid differently depending on the temperature .

Relevant Papers

One relevant paper titled “Ethylamines as Corrosion Inhibitors for Zinc in Nitric Acid” discusses the corrosion of zinc in nitric acid containing ethylamines . In plain nitric acid, the corrosion rate increases with the acid concentration and temperature . At constant acid concentration, the inhibition efficiency of ethylamines increases with the inhibitor concentration . At 40 mM inhibitor concentration in 0.01 M HNO3 at 301±1 K for 24 h immersion period, the inhibition efficiency of inhibitors decreases in the order: ethylamine (92%)> diethylamine (91%)> triethylamine (82%) .

Biochemical Analysis

Biochemical Properties

Ethanamine;nitric acid plays a crucial role in biochemical reactions, particularly in the synthesis of amines and nitrates. It interacts with various enzymes, proteins, and other biomolecules. For instance, ethanamine;nitric acid can act as a substrate for enzymes involved in the synthesis of biogenic amines, such as pyrroline-5-carboxylate synthase, which catalyzes the formation of proline from glutamate . The interaction between ethanamine;nitric acid and these enzymes is essential for the regulation of metabolic pathways and the production of important biomolecules.

Cellular Effects

Ethanamine;nitric acid has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, ethanamine;nitric acid can modulate the activity of nitric oxide synthase, an enzyme responsible for the production of nitric oxide, a critical signaling molecule in cells . This modulation can lead to changes in gene expression and alterations in cellular metabolism, impacting processes such as cell growth, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of ethanamine;nitric acid involves its interactions with biomolecules at the molecular level. Ethanamine;nitric acid can bind to specific receptors or enzymes, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of monoamine oxidase, an enzyme involved in the degradation of biogenic amines . This inhibition can result in increased levels of biogenic amines, affecting neurotransmission and other physiological processes. Additionally, ethanamine;nitric acid can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethanamine;nitric acid can change over time. The stability and degradation of ethanamine;nitric acid are critical factors that influence its long-term effects on cellular function. Studies have shown that ethanamine;nitric acid can undergo degradation under certain conditions, leading to the formation of byproducts that may have different biochemical properties . Long-term exposure to ethanamine;nitric acid can result in changes in cellular metabolism and function, which need to be carefully monitored in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of ethanamine;nitric acid vary with different dosages in animal models. At low doses, ethanamine;nitric acid may have beneficial effects on cellular function and metabolism. At high doses, it can exhibit toxic or adverse effects. For example, high doses of ethanamine;nitric acid can lead to oxidative stress and damage to cellular components, resulting in impaired cell function and viability . It is essential to determine the optimal dosage to achieve the desired effects while minimizing potential toxicity.

Metabolic Pathways

Ethanamine;nitric acid is involved in various metabolic pathways, including the synthesis and degradation of biogenic amines. It interacts with enzymes such as monoamine oxidase and nitric oxide synthase, which play critical roles in the regulation of metabolic flux and metabolite levels . The presence of ethanamine;nitric acid can influence the balance of these metabolic pathways, affecting the production and degradation of important biomolecules.

Transport and Distribution

The transport and distribution of ethanamine;nitric acid within cells and tissues are mediated by specific transporters and binding proteins. These transporters facilitate the uptake and localization of ethanamine;nitric acid in different cellular compartments . The distribution of ethanamine;nitric acid can affect its concentration and activity in various tissues, influencing its overall biochemical effects.

Subcellular Localization

Ethanamine;nitric acid exhibits specific subcellular localization, which can impact its activity and function. Targeting signals and post-translational modifications direct ethanamine;nitric acid to specific compartments or organelles within the cell . This localization is essential for its interaction with specific biomolecules and the regulation of cellular processes.

Preparation Methods

Ethylammonium can be synthesized through several methods. One common synthetic route involves the reaction of ethylamine with a halogenated alkane, such as bromoethane, in the presence of ammonia. The reaction proceeds in two stages: first, the formation of this compound bromide, followed by the removal of a hydrogen ion to yield ethylamine . Another method involves the reaction of ethylamine with concentrated nitric acid to produce this compound nitrate .

Chemical Reactions Analysis

Ethylammonium undergoes various chemical reactions, including:

Comparison with Similar Compounds

Ethylammonium can be compared with other similar cations used in perovskite solar cells, such as mthis compound and formamidinium. While mthis compound and formamidinium are also effective in improving the stability and efficiency of perovskite materials, this compound offers unique advantages in terms of enhanced stability and reduced toxicity . Other similar compounds include cesium and rubidium cations, which are also used in perovskite solar cells to improve their properties .

This compound stands out due to its ability to form stable hydrogen bonds and its favorable electronic properties, making it a valuable component in various scientific and industrial applications.

Properties

IUPAC Name

ethanamine;nitric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7N.HNO3/c1-2-3;2-1(3)4/h2-3H2,1H3;(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWMKOQWBSZQAMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN.[N+](=O)(O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0047901
Record name Ethylammonium nitrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0047901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22113-86-6
Record name Ethylammonium nitrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22113-86-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethylammonium
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Record name Ethylammonium nitrate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethylammonium
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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